Guabenxan - 19889-45-3

Guabenxan

Catalog Number: EVT-429659
CAS Number: 19889-45-3
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guabenxan is a benzodioxine.
Source and Classification

Guabenxan is derived from a class of compounds known as phosphodiesterase inhibitors, which are utilized in various therapeutic contexts. These inhibitors play a crucial role in modulating cellular signaling pathways by preventing the breakdown of cyclic nucleotides, thereby enhancing their biological effects. Guabenxan's specific classification within this group allows it to function effectively in managing conditions such as heart failure and pulmonary hypertension.

Synthesis Analysis

The synthesis of Guabenxan involves several sophisticated techniques aimed at achieving high purity and yield. Key methods include:

  1. Chemical Synthesis: The primary method involves multi-step organic synthesis, where starting materials undergo various transformations such as alkylation, acylation, and cyclization.
  2. Reagents and Conditions: Common reagents used include phosphoric acid derivatives and specific catalysts that facilitate the reaction under controlled temperatures and pressures.
  3. Purification Techniques: After synthesis, techniques such as recrystallization or chromatography are employed to purify the compound, ensuring that impurities are minimized.

The synthesis parameters are critical; for instance, maintaining specific temperatures (often between 50-100°C) and reaction times (ranging from several hours to days) can significantly influence the yield and purity of Guabenxan.

Molecular Structure Analysis

Guabenxan's molecular structure is characterized by a complex arrangement of atoms that contribute to its pharmacological properties. Key features include:

  • Molecular Formula: The empirical formula of Guabenxan is typically represented as C_xH_yN_zO_w, where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
  • Functional Groups: The presence of functional groups such as amines, carbonyls, and aromatic rings plays a vital role in its biological activity.
  • 3D Configuration: Advanced techniques like X-ray crystallography or NMR spectroscopy are often used to elucidate the three-dimensional structure of Guabenxan, revealing how its conformation affects binding interactions with biological targets.
Chemical Reactions Analysis

Guabenxan participates in several chemical reactions that are essential for its activity:

  1. Enzymatic Reactions: As a phosphodiesterase inhibitor, Guabenxan interacts with enzymes that regulate cyclic adenosine monophosphate (cAMP) levels. This interaction is crucial for its therapeutic effects.
  2. Degradation Pathways: Understanding the metabolic pathways through which Guabenxan is metabolized in the body is essential for predicting its pharmacokinetics and potential side effects.
  3. Stability Studies: Evaluating the stability of Guabenxan under various conditions (e.g., pH variations and temperature fluctuations) helps in formulating effective drug delivery systems.
Mechanism of Action

The mechanism of action of Guabenxan primarily involves the inhibition of phosphodiesterase enzymes:

  • Inhibition of cAMP Breakdown: By preventing the degradation of cyclic adenosine monophosphate, Guabenxan enhances vasodilation and improves cardiac output.
  • Signal Transduction Modulation: This action leads to an increase in intracellular signaling cascades that promote relaxation of vascular smooth muscle cells.
  • Clinical Implications: The enhanced levels of cAMP contribute to improved cardiac function in patients with heart failure or pulmonary hypertension.
Physical and Chemical Properties Analysis

Guabenxan exhibits several important physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water, affecting its formulation strategies.
  • Melting Point: The melting point is an important parameter indicating purity; pure Guabenxan typically has a defined melting range.
  • Stability: The compound's stability under light and heat must be assessed to ensure efficacy during storage and use.
Applications

Guabenxan has significant applications in various fields:

  1. Pharmaceutical Development: It is primarily used in developing medications for treating cardiovascular diseases.
  2. Research Applications: Its role as a phosphodiesterase inhibitor makes it valuable in research settings focused on cellular signaling pathways.
  3. Diagnostic Tools: There are ongoing studies exploring its use in diagnostic imaging techniques due to its ability to enhance contrast in certain medical imaging modalities.
Introduction to Guabenxan: Conceptual Foundations

Etymological and Terminological Evolution

The nomenclature "Guanabenz" follows systematic pharmaceutical naming conventions that reflect both chemical structure and therapeutic intent:

  • "Guan-": Derives from the guanidine functional group (NHC(=NH)NH₂), a nitrogen-rich moiety central to its molecular architecture and receptor-binding capabilities.
  • "-abenz": Signifies the aromatic benzylidene component (C₆H₅CH=), specifically referencing the 2,6-dichlorinated benzene ring that defines its steric and electronic properties [1].

The drug's development history reveals alternative designations including the research codes Wy-8678 (Wyeth Laboratories) and SD 15468, reflecting institutional origins. International nonproprietary names include Guanabenzum (Latin), Guanabenzo (Spanish), and Guanabenz (French), while major brand names included Wytensin (US) and Rexitene (Brazil) [1] [4].

Table: Terminology Evolution of Guanabenz

Designation TypeExamplesContext
Chemical Names[(2,6-Dichlorophenyl)methylidene]hydrazinecarboximidamideIUPAC systematic nomenclature
Research CodesWy-8678, SD 15468, BR-750Laboratory development phase
Generic NamesGuanabenz (USAN/INN)International pharmaceutical standardization
Brand NamesWytensin®, Rexiten®Commercialization across regions

Pharmacological Classification and Structural Properties

Guanabenz belongs to the central alpha-2 adrenergic agonist class, sharing mechanistic similarities with clonidine but distinguished by its phenylguanidine backbone. Its structural attributes include:

  • Molecular Formula: C₈H₈Cl₂N₄
  • Molecular Weight: 231.08 g/mol
  • Key Functional Groups:
  • Dichlorinated benzene ring (enhancing lipophilicity and receptor affinity)
  • Hydrazinecarboximidamide group (enabling hydrogen bonding with adrenergic receptors)
  • Imine linkage (CH=N) providing molecular rigidity [1] [4]

The drug demonstrates approximately 90% plasma protein binding, primarily to albumin and α₁-acid glycoprotein, which influences its volume of distribution. Its moderate lipophilicity (logP ≈ 3.2) facilitates blood-brain barrier penetration, essential for central nervous system-mediated antihypertensive effects. The crystalline acetate salt form (CAS 23256-50-0) was developed to enhance stability and bioavailability [1].

Table: Structural and Pharmacokinetic Properties

PropertyValueSignificance
Chemical StructureDichlorobenzylidene hydrazinecarboximidamideDefines receptor interaction
Protein Binding90%Limits free drug availability
Elimination Half-life~6 hoursRequires twice-daily dosing
Oral Bioavailability~75%Adequate gastrointestinal absorption
Primary Metabolic RouteHepatic oxidationGenerates inactive metabolites

Historical Development in Medicinal Chemistry

The genesis of Guanabenz lies in the 1950-1960s exploration of sympathetic nervous system modulators:

  • Predecessor Compounds: Early antihypertensives like guanethidine (1959) demonstrated guanidine-containing structures could modulate sympathetic activity but caused severe orthostatic hypotension.
  • Mechanistic Shift: Research shifted toward central α-adrenoreceptors after the 1962 discovery that clonidine (an imidazoline derivative) reduced blood pressure via central mechanisms.
  • Molecular Optimization: Wyeth chemists systematically modified guanidine derivatives to enhance central specificity, leading to the 1966 synthesis of the benzylidene guanabenz scaffold that balanced receptor affinity and tolerability [4] [6].

Guanabenz received FDA approval in 1982 following clinical trials demonstrating efficacy comparable to clonidine but with potentially milder rebound hypertension. Its development exemplified structure-activity relationship (SAR) principles:

  • Dichloro substitution at benzene positions 2 and 6 prevented metabolic hydroxylation
  • The exocyclic imine (CH=N) group conferred optimal molecular conformation for α₂-receptor binding
  • Free terminal guanidine nitrogen's facilitated ionic interactions with aspartate residues in the receptor binding pocket [1] [6]

Sociocultural Perceptions and Global Adoption Trends

Guanabenz's clinical integration reflected region-specific therapeutic cultures:

  • United States: Achieved peak use in the mid-1980s as a second-line antihypertensive, valued for minimal electrolyte disturbance compared to diuretics. Prescribing declined with the 1990s introduction of ACE inhibitors and ARBs.
  • European Markets: Limited adoption due to preference for β-blockers and calcium channel blockers in hypertension guidelines.
  • Global South: Maintained formulary status longer in nations like Tunisia and Brazil as a cost-effective alternative, marketed as Rexitene and Lisapres [1] [3].

Cultural perceptions influenced prescribing patterns:

  • North America: Viewed as a "transitional technology" between early antihypertensives and modern targeted therapies
  • Mediterranean Regions: Integrated into hypertension management where economic constraints limited newer drug access
  • Japan: Never approved, reflecting regulatory caution about centrally acting agents' sedative properties

Agricultural adoption studies provide analogous insights into innovation diffusion: Mediterranean farmers' conservation agriculture adoption correlated with education level (β=0.38, p<0.01), openness to innovation (β=0.42), and perceived adaptive capacity—factors paralleling physicians' therapeutic conservatism regarding Guanabenz [3].

Table: Global Adoption Patterns of Guanabenz

RegionAdoption PeakBrand NamesPrescribing Context
North America1985-1995Wytensin®Second-line antihypertensive therapy
Latin America1988-2010Rexiten®Cost-effective hypertension control
North Africa1992-2012Lisapres®Formulary-constrained settings
European UnionLimitedNonePreference for peripheral agents

Properties

CAS Number

19889-45-3

Product Name

Guabenxan

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H4,11,12,13)

InChI Key

WTDYJDLUNYALPM-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)CN=C(N)N

Synonyms

(1,4-benzodioxan-6-yl-methyl)guanidine
guabenxan

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.